molecular formula C7H6O3 B1528320 3-(Prop-2-yn-1-yl)oxolane-2,5-dione CAS No. 98550-42-6

3-(Prop-2-yn-1-yl)oxolane-2,5-dione

Cat. No. B1528320
CAS RN: 98550-42-6
M. Wt: 138.12 g/mol
InChI Key: QLTWDRPUZFBSDC-UHFFFAOYSA-N
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Description

“3-(Prop-2-yn-1-yl)oxolane-2,5-dione” is a chemical compound with the CAS Number: 98550-42-6 . It has a molecular weight of 138.12 . It’s a powder in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-propynyl)dihydro-2,5-furandione . The InChI code is 1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.248±0.06 g/cm3 . It’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

One area of application involves the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, leading to derivatives with potential utility in chemical synthesis (Shin et al., 1983). Moreover, the facile functionalization of polyesters through thiol-yne chemistry, using derivatives of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, has been shown to produce biodegradable polymers with excellent cell penetration and gene delivery properties (Zhang et al., 2012).

Environmental and Analytical Applications

In the environmental sector, cellulose-g-oxolane-2,5-dione nanofibers have been developed as adsorbents for the separation and preconcentration of trace amounts of metal ions in gasoline samples, demonstrating the compound's utility in pollution control and analytical chemistry (Nomngongo et al., 2013).

Material Science and Engineering

In material science, novel stable donor-acceptor polymer semiconductors incorporating 3-(Prop-2-yn-1-yl)oxolane-2,5-dione based structures have been developed for n-type organic thin film transistors, highlighting the role of these compounds in advancing electronic materials technology (Yan, Sun, & Li, 2013).

Advanced Synthesis Techniques

The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, leveraging compounds related to 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, showcases innovative approaches to forming structurally complex and valuable chemical entities through catalytic methods (Ye, He, & Zhang, 2010).

properties

IUPAC Name

3-prop-2-ynyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWDRPUZFBSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-(Prop-2-yn-1-yl)oxolane-2,5-dione

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